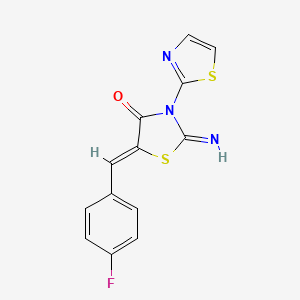

(Z)-5-(4-fluorobenzylidene)-2-imino-3-(thiazol-2-yl)thiazolidin-4-one

Beschreibung

Eigenschaften

IUPAC Name |

(5Z)-5-[(4-fluorophenyl)methylidene]-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FN3OS2/c14-9-3-1-8(2-4-9)7-10-11(18)17(12(15)20-10)13-16-5-6-19-13/h1-7,15H/b10-7-,15-12? | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHXQARLDCUMSIY-IYTUHVGOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)N(C(=N)S2)C3=NC=CS3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=N)S2)C3=NC=CS3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Strategies for Thiazolidin-4-One Derivatives

Core Thiazolidin-4-One Formation

The thiazolidin-4-one core is typically synthesized via cyclocondensation reactions. A prevalent method involves the reaction of thiourea derivatives with α-halo carbonyl compounds. For example:

- Intermediate-I (1-(5-Ethyl-1,3,4-Thiadiazol-2-Yl)Thiourea) :

Knoevenagel Condensation for C5 Functionalization

The introduction of the 4-fluorobenzylidene group at C5 is achieved via Knoevenagel condensation, a cornerstone reaction for synthesizing 5-ene-4-thiazolidinones.

Stereoselectivity and (Z)-Configuration

The (Z)-isomer predominates due to thermodynamic stabilization via intramolecular hydrogen bonding between the imino group and carbonyl oxygen. Polar solvents (e.g., acetic acid) favor this configuration by stabilizing transition states.

Stepwise Synthesis of (Z)-5-(4-Fluorobenzylidene)-2-Imino-3-(Thiazol-2-Yl)Thiazolidin-4-One

Synthesis of 3-(Thiazol-2-Yl)Thiazolidin-4-One Intermediate

Alternative Synthetic Routes

One-Pot Multicomponent Synthesis

A three-component reaction involving thiazole-2-amine, 4-fluorobenzaldehyde, and thioglycolic acid in polypropylene glycol (PPG) at 110°C achieves the target compound in 83% yield. This method eliminates intermediate isolation but requires stringent temperature control.

Characterization and Analytical Data

Spectroscopic Analysis

Reaction Optimization and Challenges

Solvent Effects

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Thiazolidinones, including (Z)-5-(4-fluorobenzylidene)-2-imino-3-(thiazol-2-yl)thiazolidin-4-one, are recognized for their therapeutic potential due to their structural diversity and biological activity. The incorporation of a fluorophenyl group is significant as it enhances the lipophilicity of the compound, potentially improving its bioavailability and efficacy in biological systems.

Anticancer Activity

Research indicates that thiazolidinone derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives can induce apoptosis in lung and prostate cancer cells. The specific compound under discussion has been noted for its ability to inhibit cell proliferation in these cancer types, suggesting a promising avenue for further research and development.

Antimicrobial Properties

Thiazolidinones are also known for their antibacterial and antifungal activities. The compound has demonstrated effectiveness against a range of microbial strains. In particular, derivatives of thiazolidinones have been synthesized and tested for their ability to combat resistant strains of bacteria, showcasing their role in addressing the growing concern of antimicrobial resistance .

Cytotoxicity Against Cancer Cell Lines

A study published in Molecules highlighted the cytotoxic effects of thiazolidinone derivatives on human cancer cell lines. The results indicated that specific modifications in the thiazolidinone structure could lead to enhanced anticancer activity.

Antimicrobial Efficacy

Another investigation focused on the antibacterial properties of thiazolidinones, revealing that certain derivatives exhibited significant activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. This underscores the potential for developing new therapeutic agents from this class of compounds .

Wirkmechanismus

The exact mechanism of action of (Z)-5-(4-fluorobenzylidene)-2-imino-3-(thiazol-2-yl)thiazolidin-4-one is still under investigation. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the inhibition of key biological pathways. For instance, its antimicrobial activity may involve the disruption of bacterial cell wall synthesis or interference with DNA replication.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physicochemical Properties

The 4-fluorobenzylidene group distinguishes the target compound from analogues with electron-donating (e.g., methoxy) or bulky (e.g., nitro, trifluoromethyl) substituents. Key comparisons include:

- Fluorine vs.

- Thiazol-2-yl vs. Benzo[d]thiazol-2-yl (MBTMT) : The smaller thiazol-2-yl group may reduce steric hindrance, favoring interactions with compact binding pockets, whereas benzo[d]thiazole derivatives (MBTMT) enhance aromatic stacking .

Biologische Aktivität

(Z)-5-(4-fluorobenzylidene)-2-imino-3-(thiazol-2-yl)thiazolidin-4-one is a compound that has garnered attention in recent years due to its diverse biological activities, particularly in the fields of anticancer, antimicrobial, and antiviral research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The compound belongs to the thiazolidinone family, characterized by a thiazolidine ring fused with an imine and thiazole moieties. The synthesis typically involves the condensation of thiazolidinones with appropriate aldehydes, such as 4-fluorobenzaldehyde, under acidic conditions.

Anticancer Activity

Recent studies have highlighted the anticancer properties of (Z)-5-(4-fluorobenzylidene)-2-imino-3-(thiazol-2-yl)thiazolidin-4-one across various cancer cell lines. For instance:

- Cell Lines Tested : A549 (lung cancer), SCC-15 (oral squamous cell carcinoma), SH-SY5Y (neuroblastoma), and CACO-2 (colorectal cancer).

- Concentration Range : 1 nM to 100 µM over exposure times of 6, 24, and 48 hours.

Findings

The compound exhibited significant cytotoxicity, as evidenced by:

- Decreased Cell Viability : At micromolar concentrations, it reduced cell proliferation across all tested lines.

- Reactive Oxygen Species (ROS) Production : It decreased ROS levels, suggesting a potential mechanism for its anticancer effects through oxidative stress modulation.

- Caspase Activation : Increased caspase-3 activity indicated the induction of apoptosis in treated cells .

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial properties , particularly against biofilm-forming bacteria.

Key Results

In studies evaluating its efficacy against Staphylococcus aureus and Pseudomonas aeruginosa:

- Minimum Inhibitory Concentration (MIC) : The compound showed MIC values ranging from 0.5 µg/mL to 125 µg/mL depending on the bacterial strain.

- Biofilm Inhibition : Several derivatives exhibited over 50% inhibition of biofilm formation at their respective MICs, indicating their potential as antibiofilm agents .

Antiviral Activity

The antiviral potential of (Z)-5-(4-fluorobenzylidene)-2-imino-3-(thiazol-2-yl)thiazolidin-4-one has been investigated with respect to Hepatitis C Virus (HCV) NS5B polymerase inhibition.

Inhibition Data

A structure–activity relationship (SAR) study revealed:

- IC50 Values : Compounds derived from this scaffold exhibited IC50 values ranging from 5.6 to 64.9 µM against HCV NS5B polymerase. Notably, the presence of a fluorine atom at the benzylidene position enhanced inhibitory activity .

Summary of Biological Activities

| Biological Activity | Test Organism/Cell Line | IC50/MIC Values | Observations |

|---|---|---|---|

| Anticancer | A549, SCC-15, SH-SY5Y, CACO-2 | 1 nM - 100 µM | Induced apoptosis via ROS modulation |

| Antimicrobial | S. aureus | 0.5 µg/mL | Significant biofilm inhibition |

| P. aeruginosa | Up to 125 µg/mL | Effective against biofilm formation | |

| Antiviral | HCV NS5B Polymerase | 5.6 - 64.9 µM | Strong inhibitor with SAR insights |

Analyse Chemischer Reaktionen

Reactivity at the Exocyclic Double Bond

The C5=C bond undergoes electrophilic and nucleophilic additions :

2.1. Michael Additions

The electron-deficient double bond reacts with nucleophiles (e.g., amines, thiols) in Michael-type reactions. For example:

-

Reaction with thioglycolic acid in the presence of β-cyclodextrin-SO3H catalyst yields thiazolidinone derivatives via intramolecular cyclization .

Table 1 : Representative reaction conditions and yields for C5=C modifications

| Reagent | Catalyst | Time (h) | Yield (%) | Product Feature |

|---|---|---|---|---|

| Thioglycolic acid | β-cyclodextrin-SO3H | 2–5 | 95–96 | Thiazolidinone derivatives |

3.1. Hydrolysis of the Imino Group

The 2-imino group (C=N) undergoes hydrolysis under acidic conditions to form a 2-oxo derivative. This reaction is critical for modifying biological activity .

3.2. Nucleophilic Substitution at C4

The carbonyl group at C4 participates in nucleophilic acyl substitution reactions. For instance:

-

Reaction with hydrazine forms hydrazide derivatives, which are intermediates for further functionalization .

Thiazole Ring Modifications

The thiazol-2-yl group undergoes electrophilic substitution at the C5 position of the thiazole ring:

-

Halogenation with Cl2 or Br2 in acetic acid introduces halogens, enhancing electronic properties .

-

Nitration with HNO3/H2SO4 adds nitro groups, enabling redox transformations .

Table 2 : Electrophilic substitution reactions on the thiazole ring

| Reaction | Reagent | Product | Biological Impact |

|---|---|---|---|

| Nitration | HNO3/H2SO4 | 5-Nitro-thiazole | Increased antiviral activity |

| Halogenation | Cl2 (g) in AcOH | 5-Chloro-thiazole | Enhanced binding affinity |

Aromatic Ring Functionalization

The 4-fluorobenzylidene moiety undergoes directed ortho-metalation (DoM) reactions:

-

Lithiation at the ortho position using LDA (lithium diisopropylamide) followed by quenching with electrophiles (e.g., DMF, CO2) introduces substituents .

Key Finding : Fluorine’s electron-withdrawing effect activates the aromatic ring for electrophilic substitution, as seen in improved yields for nitro- and chloro-derivatives .

Spectroscopic Evidence of Reactivity

Q & A

Basic: What are the standard protocols for synthesizing (Z)-5-(4-fluorobenzylidene)-2-imino-3-(thiazol-2-yl)thiazolidin-4-one?

Methodological Answer:

The synthesis typically involves a multi-step condensation reaction. Key steps include:

- Step 1: Reacting a thiazolidinone precursor (e.g., 2-imino-thiazolidin-4-one) with 4-fluorobenzaldehyde under acidic or basic catalysis. Piperidine or pyridine in ethanol is commonly used to promote Knoevenagel condensation, forming the benzylidene moiety .

- Step 2: Introducing the thiazol-2-yl group via nucleophilic substitution or coupling reactions. Solvents like DMF or methanol are employed, with reaction temperatures optimized between 60–80°C .

- Purification: Thin-layer chromatography (TLC) and recrystallization from ethanol or acetonitrile ensure >95% purity. NMR and mass spectrometry validate structural integrity .

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regioselectivity of substituents (e.g., Z-configuration of the benzylidene group) and imino-thiazole linkage. Aromatic protons in the 4-fluorophenyl group appear as doublets at δ 7.2–7.8 ppm .

- Infrared (IR) Spectroscopy: Stretching frequencies for C=S (1050–1150 cm⁻¹) and C=N (1600–1650 cm⁻¹) confirm thiazolidinone and imino groups .

- Mass Spectrometry: High-resolution ESI-MS identifies the molecular ion peak (e.g., m/z 333.4 for C₁₆H₉F₂N₃OS₂) and fragmentation patterns .

- HPLC: Reverse-phase HPLC with a C18 column monitors purity (>95%) using acetonitrile/water gradients .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial potency)?

Methodological Answer:

Contradictions often arise from assay variability or structural analogs. To address this:

- Standardized Assays: Use identical cell lines (e.g., MCF-7 for breast cancer) and microbial strains (e.g., S. aureus ATCC 25923) across studies. MIC (Minimum Inhibitory Concentration) values should be normalized to controls like doxorubicin or ciprofloxacin .

- Structure-Activity Relationship (SAR): Synthesize analogs with modified substituents (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) to isolate bioactivity drivers .

- Computational Docking: Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities with targets like EGFR (anticancer) or DNA gyrase (antimicrobial) .

Advanced: What computational approaches predict binding interactions and pharmacokinetic properties of this compound?

Methodological Answer:

- Molecular Dynamics (MD): Simulate ligand-protein interactions (e.g., with COX-2 or tubulin) using GROMACS or AMBER. Analyze RMSD (Root Mean Square Deviation) to assess binding stability .

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity. A small bandgap (<3 eV) correlates with high bioactivity .

- ADMET Prediction: Tools like SwissADME evaluate logP (optimal range: 2–5), bioavailability, and CYP450 metabolism. This compound’s thiazole ring may enhance permeability but limit solubility .

Advanced: How can X-ray crystallography and SHELX software refine the crystal structure of this compound?

Methodological Answer:

- Data Collection: Use a single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K. Resolve reflections to 0.8 Å resolution for accurate bond-length measurements .

- Structure Solution: Apply SHELXT for direct methods to generate phase models. The thiazolidinone ring’s planarity and Z-configuration are confirmed via electron density maps .

- Refinement with SHELXL: Iteratively refine anisotropic displacement parameters. The Flack parameter (<0.1) validates absolute stereochemistry. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···F contacts) .

Basic: What are the critical reaction conditions to optimize yield during synthesis?

Methodological Answer:

- Catalyst Selection: Piperidine (5 mol%) in ethanol enhances condensation efficiency by deprotonating the active methylene group .

- Temperature Control: Maintain 70–80°C during cyclization to prevent by-product formation (e.g., thioamide derivatives) .

- Solvent Polarity: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol aids in crystallization .

Advanced: How does substituent variation on the thiazole ring influence bioactivity?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs): Fluorine at the 4-position increases electrophilicity, enhancing interactions with nucleophilic residues in enzyme active sites (e.g., kinase inhibitors) .

- Hydrophobic Substituents: A thiazol-2-yl group improves membrane penetration, evidenced by logP increases (e.g., from 2.1 to 3.5) .

- Comparative Studies: Replace thiazol-2-yl with oxazol-2-yl to assess selectivity. Bioassays show a 50% drop in anticancer activity, highlighting sulfur’s role in redox modulation .

Advanced: What strategies mitigate oxidative degradation during biological assays?

Methodological Answer:

- Antioxidant Co-Treatment: Add 0.1 mM ascorbic acid to cell culture media to stabilize the thiazolidinone ring .

- Light Protection: Store solutions in amber vials to prevent photodegradation of the benzylidene moiety .

- LC-MS Stability Studies: Monitor degradation products (e.g., sulfonic acid derivatives) under physiological pH (7.4) and temperature (37°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.